5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H7BrO3 and a molecular weight of 255.07 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Target of Action
Related compounds such as 5-bromobenzofuran have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .
Mode of Action
It’s likely that it interacts with its targets, possibly serotonin receptors, leading to changes in cellular signaling and function .
Biochemical Pathways
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Related benzofuran compounds have been shown to have significant cell growth inhibitory effects in various types of cancer cells .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid typically involves the bromination of 7-methyl-1-benzofuran-2-carboxylic acid. The process includes the following steps:
Reaction Conditions: The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced functional groups.
Scientific Research Applications
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid has several applications in scientific research, including:
Comparison with Similar Compounds
- 5-Bromo-1-benzofuran-2-carboxylic acid
- 7-Methyl-1-benzofuran-2-carboxylic acid
- 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid
Comparison: 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is unique due to the presence of both bromine and methyl groups on the benzofuran ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-7-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-7(11)3-6-4-8(10(12)13)14-9(5)6/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICPVBNFSMTGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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